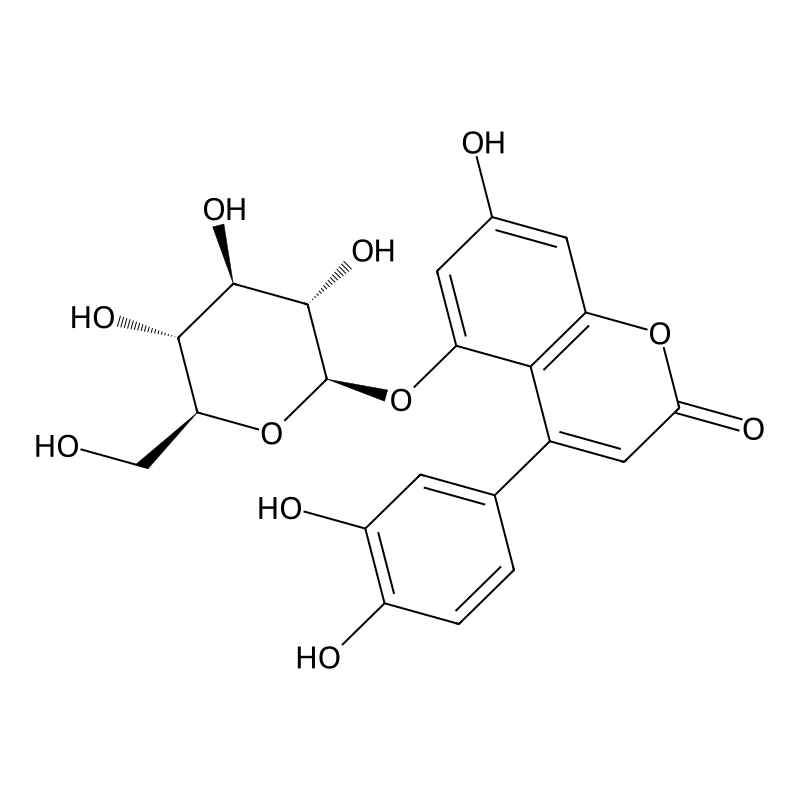4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Description
Application in Virology
Scientific Field: Virology:Application Summary: This compound has been identified as a potential inhibitor of SARS-CoV-2 targets, which suggests its use in antiviral therapy, particularly for COVID-19 .
Methods of Application: The compound was virtually screened using structure-based in silico techniques against the main protease (Mpro) of SARS-CoV-2. Molecular docking and dynamics studies were conducted to ascertain the stability of the compound-protein complex .
Results: The compound showed potential to inhibit multiple targets of SARS-CoV-2, with molecular dynamics studies confirming the stability of the compound when bound to the RdRp complex of the virus .
Application in Pharmacology
Scientific Field: Pharmacology:Application Summary: Pharmacologically, the compound is being studied for its therapeutic potential, including its role as a building block in the synthesis of complex carbohydrates .
The compound 4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is a complex flavonoid derivative. It features a chromone backbone with multiple hydroxyl groups and a sugar moiety, contributing to its unique chemical properties. The presence of the 3,4-dihydroxyphenyl group enhances its potential for biological activity, particularly as an antioxidant.
- Quercetin 3-glucoside is generally considered safe for consumption in amounts typically found in food []. However, high doses may cause side effects such as stomach upset [].
Please note:
- The information provided is based on scientific research and is intended for educational purposes only.
- This information should not be interpreted as medical advice.
- Always consult with a healthcare professional before starting any new supplements or treatments.
- Oxidation: Hydroxyl groups can be oxidized to form quinones.
- Methylation: Hydroxyl groups may undergo methylation to form methoxy derivatives.
- Glycosylation: The sugar moiety can be involved in further glycosylation reactions, potentially forming more complex glycosides.
These reactions are significant for modifying the compound's solubility and biological activity.
The compound exhibits notable biological activities:
- Antioxidant Activity: The multiple hydroxyl groups contribute to its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects: It may inhibit inflammatory pathways, providing therapeutic potential in conditions like arthritis.
- Antimicrobial Properties: Some studies suggest that it has activity against various pathogens, making it a candidate for further research in antimicrobial applications.
Synthesis of this compound can be achieved through several methods:
- Natural Extraction: It can be isolated from plants known to produce flavonoids.
- Chemical Synthesis: Synthetic routes often involve:
- Starting with a chromone precursor.
- Introducing the 3,4-dihydroxyphenyl group via electrophilic aromatic substitution.
- Adding the sugar moiety through glycosylation reactions.
- Biotransformation: Utilizing microbial or enzymatic systems to modify existing flavonoids into this compound.
The compound has potential applications in various fields:
- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it could be developed into nutraceuticals or therapeutic agents.
- Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare products aimed at reducing oxidative damage.
- Food Industry: As a natural antioxidant, it may be used as a preservative in food products.
Several compounds share structural similarities with 4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Quercetin | 3-hydroxyflavone | Widely studied for its broad-spectrum antioxidant properties. |
| Rutin | Quercetin glycoside | Exhibits enhanced solubility and bioavailability compared to quercetin. |
| Isoquercitrin | 3-O-glucoside of quercetin | Demonstrates significant anti-inflammatory effects. |
| Kaempferol | 3-hydroxyflavonol | Known for its potent anticancer properties. |
The uniqueness of 4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one lies in its specific combination of hydroxyl groups and sugar moiety which enhances both its solubility and biological activity compared to these similar compounds.








